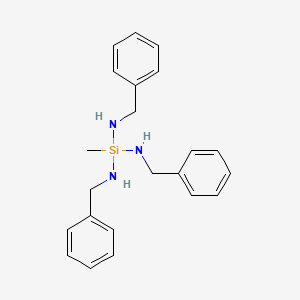
N,N',N''-Tribenzyl-1-methylsilanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-Tribenzyl-1-methylsilanetriamine is a chemical compound with a unique structure that includes a silicon atom bonded to three benzyl groups and one methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tribenzyl-1-methylsilanetriamine typically involves the reaction of a silane compound with benzylamine under controlled conditions. One common method includes the use of a chlorosilane precursor, which reacts with benzylamine in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N,N’,N’'-Tribenzyl-1-methylsilanetriamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’,N’'-Tribenzyl-1-methylsilanetriamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol compounds, while reduction can produce silane derivatives.
Aplicaciones Científicas De Investigación
N,N’,N’'-Tribenzyl-1-methylsilanetriamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’,N’'-Tribenzyl-1-methylsilanetriamine involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and the presence of other reactants.
Comparación Con Compuestos Similares
Similar Compounds
N,N’,N’'-Tributyl-1-methylsilanetriamine: Similar structure but with butyl groups instead of benzyl groups.
N,N’,N’'-Triphenyl-1-methylsilanetriamine: Contains phenyl groups instead of benzyl groups.
Uniqueness
N,N’,N’'-Tribenzyl-1-methylsilanetriamine is unique due to the presence of benzyl groups, which can influence its reactivity and applications. The benzyl groups provide steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions.
Propiedades
Número CAS |
63058-17-3 |
|---|---|
Fórmula molecular |
C22H27N3Si |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
N-[bis(benzylamino)-methylsilyl]-1-phenylmethanamine |
InChI |
InChI=1S/C22H27N3Si/c1-26(23-17-20-11-5-2-6-12-20,24-18-21-13-7-3-8-14-21)25-19-22-15-9-4-10-16-22/h2-16,23-25H,17-19H2,1H3 |
Clave InChI |
NALKORGFWIMTPR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](NCC1=CC=CC=C1)(NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


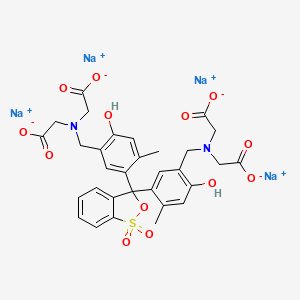
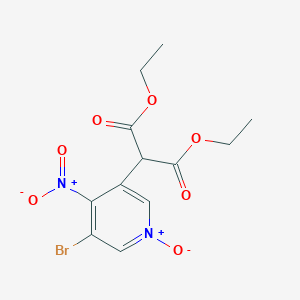
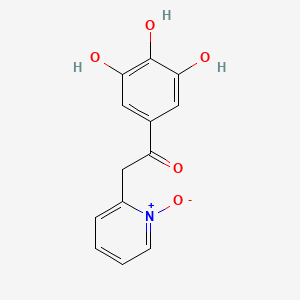
![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)
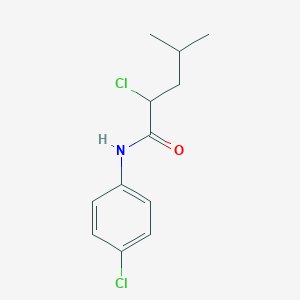
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
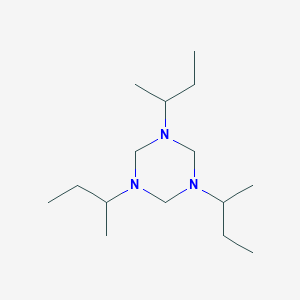

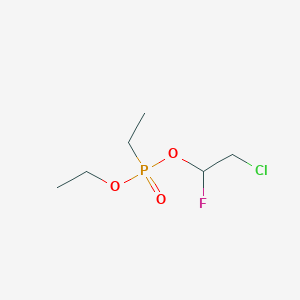

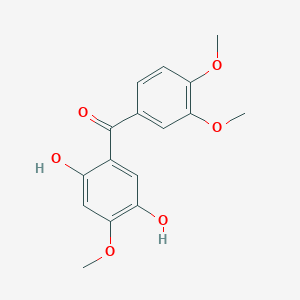

![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)
